1-(3-(Bromomethyl)-2-methoxyphenyl)propan-1-one
Description
1-(3-(Bromomethyl)-2-methoxyphenyl)propan-1-one is a brominated aromatic ketone with a propan-1-one backbone substituted at the phenyl ring with a bromomethyl (-CH2Br) group at the 3-position and a methoxy (-OCH3) group at the 2-position. This compound is of interest in organic synthesis due to the reactivity of the bromomethyl group, which facilitates further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-3-10(13)9-6-4-5-8(7-12)11(9)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
YOIRNPXENKESIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1OC)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Bromine and Methoxy Substituents
1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one (CAS: 898769-87-4)
- Structure : Features a propan-1-one core with a 4-bromophenyl and 2-methoxyphenyl group.
- Properties : Used as a reference in safety protocols, with a 100% purity grade .
- Comparison : Unlike the target compound, this analog has bromine and methoxy groups on separate phenyl rings. The bromine position (para vs. meta) and the absence of a bromomethyl group limit its utility in alkylation reactions but enhance stability for regulatory applications .
1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one (CAS: 1804233-71-3)
- Structure : Contains a bromomethyl group at the 3-position and a fluorine at the 5-position on the phenyl ring.
- Properties :
Propan-1-one Derivatives with Functionalized Side Chains
3-(Benzofuran-2-yl)-3-(5-bromo-1H-indol-3-yl)-1-(2-methoxyphenyl)propan-1-one
- Structure : A complex derivative with benzofuran, indole, and 2-methoxyphenyl groups.
- Synthesis : Prepared via multi-step reactions involving phosphorus oxychloride and aryl acid hydrazides .
- Comparison : The indole and benzofuran moieties introduce π-π stacking and hydrogen-bonding capabilities, making this compound biologically active. The target compound lacks these features but shares the 2-methoxyphenyl group, which may influence electronic properties .
3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one
- Structure: Propan-1-one with a benzylamino side chain and 4-chlorophenyl group.
- Properties :
- This difference highlights divergent applications: the target may serve as an alkylating agent, while benzylamino derivatives are intermediates in drug synthesis .
Methoxy-Substituted Propan-1-one Isomers
Methoxymethcathinone Regioisomers (2-MeOMC, 3-MeOMC, 4-MeOMC)
- Structures : Differ in methoxy group position (2-, 3-, or 4-) on the phenyl ring.
- Analytical Data: Key ions at m/z 58.0651 (C3H8N+) and 146.0600 (C9H8NO+) in mass spectrometry .
- Comparison : Regioisomerism significantly affects pharmacological activity and metabolic stability. The target compound’s 2-methoxy group may sterically hinder reactions at the ortho position, similar to 2-MeOMC, but its bromomethyl substituent adds distinct reactivity .
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one
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